The Cornerstone of RNA Synthesis: A Technical Guide to 5'-DMT-3'-TBDMS-ibu-rG
The Cornerstone of RNA Synthesis: A Technical Guide to 5'-DMT-3'-TBDMS-ibu-rG
For Immediate Release
A comprehensive technical guide for researchers, scientists, and professionals in drug development on 5'-O-Dimethoxytrityl-3'-O-tert-butyldimethylsilyl-N2-isobutyryl-Guanosine (5'-DMT-3'-TBDMS-ibu-rG). This molecule is a critical building block in the chemical synthesis of RNA, a field pivotal to the development of therapeutics like siRNA, antisense oligonucleotides, and mRNA vaccines.
Executive Summary
5'-DMT-3'-TBDMS-ibu-rG is a chemically modified guanosine (B1672433) ribonucleoside, engineered for use in automated solid-phase RNA synthesis via the phosphoramidite (B1245037) method. Each component of its name denotes a specific chemical modification that serves as a temporary "protecting group," preventing unwanted chemical reactions during the stepwise construction of an RNA oligonucleotide. The strategic application and subsequent removal of these groups ensure the precise assembly of the desired RNA sequence. This guide provides an in-depth overview of its chemical properties, its central role in the synthesis workflow, and detailed protocols for its use and subsequent deprotection steps.
Physicochemical Properties
The compound is a white to off-white solid, soluble in organic solvents such as acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO).[1] Its structure is meticulously designed for stability under synthesis conditions and selective deprotection. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | [2] |
| Molecular Formula | C₄₁H₅₁N₅O₈Si | [2][3] |
| Molecular Weight | 769.96 g/mol | [1][4][5] |
| Exact Mass | 769.35069014 Da | [2] |
| CAS Number | 81256-89-5 | [2][3][5] |
| Appearance | White to off-white solid | [1][6] |
| Purity | ≥ 98% (HPLC) | [3] |
| Storage | Store at 4°C, desiccated and protected from light. In solvent, store at -80°C for up to 6 months. | [1][4][6][7] |
Role in Solid-Phase RNA Synthesis
5'-DMT-3'-TBDMS-ibu-rG is a key monomer unit used in the phosphoramidite method, the gold standard for chemical RNA synthesis.[8][9] The synthesis is a cyclical process performed on a solid support, typically controlled pore glass (CPG).[4][10] Each cycle adds one nucleotide to the growing RNA chain and consists of four main steps: deblocking, coupling, capping, and oxidation.[8][9]
The protecting groups are central to this process:
-
5'-DMT (Dimethoxytrityl): This bulky, acid-labile group protects the 5'-hydroxyl of the ribose sugar.[11] Its removal (detritylation or deblocking) at the start of each cycle exposes the hydroxyl group, allowing it to react with the next incoming phosphoramidite.[9]
-
3'-TBDMS (tert-butyldimethylsilyl): This group protects the 3'-hydroxyl group. (Note: In the context of the phosphoramidite building block itself, the 3'-position is functionalized for chain extension. The analogous 2'-TBDMS protection is critical for RNA synthesis to differentiate it from DNA, preventing branching and degradation. The specific compound , 5'-DMT-3'-TBDMS-ibu-rG, is a protected nucleoside, which is then converted into a phosphoramidite, typically at the 3' position, while the 2'-position is also protected, often with TBDMS). The silyl (B83357) group is stable to the conditions of the synthesis cycle but can be cleanly removed post-synthesis using a fluoride (B91410) source.[11][12]
-
ibu (isobutyryl): This group protects the exocyclic amine on the guanine (B1146940) nucleobase, preventing it from participating in unwanted side reactions during chain elongation.[6] It is removed during the final basic deprotection step.[9]
Logical Workflow of the Synthesis Cycle
The following diagram illustrates the four-step cycle at the core of solid-phase oligonucleotide synthesis.
Experimental Protocols
The following protocols are generalized from standard procedures for automated solid-phase RNA synthesis using 2'-O-TBDMS protected phosphoramidites.[2][12][13]
Automated Solid-Phase Synthesis Cycle
This cycle is performed on an automated DNA/RNA synthesizer. The protocol assumes a 1 µmol synthesis scale.
| Step | Reagent/Solvent | Action & Duration | Purpose |
| 1. Deblocking | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | The solution is passed through the synthesis column for ~60-90 seconds. | Removes the 5'-DMT group from the terminal nucleotide on the solid support, exposing the 5'-hydroxyl for the next coupling reaction.[9] |
| Wash | Anhydrous Acetonitrile | The column is washed thoroughly. | Removes residual acid and water to prepare for the moisture-sensitive coupling step. |
| 2. Coupling | 0.1 M solution of the phosphoramidite (e.g., the phosphoramidite version of 5'-DMT-3'-TBDMS-ibu-rG) in Acetonitrile + 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.5 M 4,5-Dicyanoimidazole (DCI) in Acetonitrile | Reagents are delivered simultaneously to the column and allowed to react for 5-6 minutes. | The activator protonates the phosphoramidite, which then couples to the free 5'-hydroxyl group of the growing RNA chain.[11][12][13] |
| Wash | Anhydrous Acetonitrile | The column is washed. | Removes excess phosphoramidite and activator. |
| 3. Capping | Capping Reagent A (e.g., Acetic Anhydride/Lutidine/THF) and Capping Reagent B (e.g., N-Methylimidazole/THF) | Reagents are delivered to the column and react for ~30 seconds. | Acetylates any 5'-hydroxyl groups that failed to react during the coupling step, preventing them from participating in subsequent cycles and minimizing deletion mutations.[9] |
| Wash | Anhydrous Acetonitrile | The column is washed. | Removes capping reagents. |
| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | The oxidizing solution is passed through the column for ~30-60 seconds. | Converts the unstable phosphite triester linkage to a more stable phosphate triester.[9][14] |
| Wash | Anhydrous Acetonitrile | The column is washed thoroughly. | Removes iodine and prepares the column for the next cycle. |
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Post-Synthesis Cleavage and Deprotection
After the final synthesis cycle, the full-length RNA is cleaved from the solid support and all protecting groups are removed in a multi-step process.
Step 1: Cleavage from Support and Removal of Base/Phosphate Protecting Groups
-
Transfer the solid support (e.g., CPG) from the synthesis column to a 2 mL screw-cap vial.
-
Prepare a deprotection solution. A common and effective solution is a 1:1 (v/v) mixture of concentrated aqueous ammonia (B1221849) and 40% aqueous methylamine (B109427) (AMA).[12]
-
Add 1.5 mL of the AMA solution to the vial containing the support.
-
Seal the vial tightly and heat at 65°C for 15-20 minutes. This step cleaves the RNA from the support, removes the cyanoethyl groups from the phosphates, and removes the base-protecting groups (like isobutyryl from guanine).[12]
-
Cool the vial, then carefully transfer the supernatant containing the RNA to a new sterile tube. Rinse the support with RNase-free water and add the rinse to the supernatant.
-
Evaporate the solution to dryness using a centrifugal vacuum evaporator.
Step 2: Removal of 2'-O-TBDMS Protecting Groups
-
To the dried RNA pellet, add 100 µL of anhydrous DMSO and gently vortex to dissolve. Heating to 65°C for a few minutes may be necessary.
-
Add 125 µL of triethylamine (B128534) trihydrofluoride (TEA·3HF). Mix well.
-
Incubate the reaction at 65°C for 2.5 hours. This fluoride treatment specifically cleaves the TBDMS silyl ethers from the 2'-hydroxyl positions.[11][12]
-
Cool the reaction mixture. The crude, fully deprotected RNA can now be precipitated or desalted.
Step 3: Desalting/Purification The crude RNA is typically purified using methods such as ethanol (B145695) precipitation, dialysis, or chromatography (e.g., HPLC or FPLC) to remove salts and truncated sequences, yielding the final, pure oligonucleotide.[2]
Deprotection Pathway Visualization
The following diagram outlines the key stages of the post-synthesis work-up, from the fully protected state to the final, functional RNA molecule.
Conclusion
5'-DMT-3'-TBDMS-ibu-rG represents a triumph of chemical engineering, enabling the precise and automated synthesis of RNA oligonucleotides. Its system of orthogonal protecting groups allows for the complex, stepwise assembly of these vital biomolecules. Understanding the properties of this compound and the intricacies of the phosphoramidite synthesis and deprotection protocols is fundamental for any professional engaged in the research and development of nucleic acid-based diagnostics and therapeutics. The continued optimization of these chemical methods promises to accelerate innovation across molecular biology and medicine.
References
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. alfachemic.com [alfachemic.com]
- 9. atdbio.com [atdbio.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 13. glenresearch.com [glenresearch.com]
- 14. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
